molecular formula C17H13BrO B1268244 2-Benzyloxy-1-bromonaphthalene CAS No. 41908-23-0

2-Benzyloxy-1-bromonaphthalene

Cat. No. B1268244
CAS RN: 41908-23-0
M. Wt: 313.2 g/mol
InChI Key: VFQRFYFSXMDHMW-UHFFFAOYSA-N
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Description

2-Benzyloxy-1-bromonaphthalene is a compound that likely shares characteristics with other naphthalene derivatives, including those used in organic synthesis, materials science, and pharmaceutical research. Naphthalene derivatives are notable for their aromaticity and the potential for diverse functionalization, which makes them valuable intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step reactions starting from readily available precursors. For instance, a convenient four-step synthesis of benzo[c]naphtho[2,1-p]chrysene, a polycyclic aromatic hydrocarbon (PAH) related to 2-benzyloxy-1-bromonaphthalene, starts from α-tetralone and 2-bromonaphthalene, highlighting the feasibility of synthesizing complex naphthalene structures from simpler ones (Hagen & Scott, 1996).

Molecular Structure Analysis

Naphthalene derivatives are known for their planar structures due to the aromatic systems they contain. The molecular structure is crucial in determining the chemical reactivity and physical properties of these compounds. X-ray crystallography and computational methods are commonly used for structural analysis, providing insights into the arrangement of atoms within the molecule and the potential for intermolecular interactions.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions. For example, the electrophilic cyclization of diaryl-2,3-allenyl ethers with N-bromosuccinimide yields highly functionalized 2-bromonaphthalenes, demonstrating the versatility of naphthalene derivatives in synthetic chemistry (Wang, Li, Fu, & Ma, 2014).

Scientific Research Applications

1. Chemical Reactions and Formation of Hazardous Byproducts

2-Benzyloxy-1-bromonaphthalene, through its derivatives like bromonaphthalene, is studied in the context of the formation of hazardous byproducts. For instance, research by Evans and Dellinger (2003, 2005) examines the formation of dioxins and furans from the high-temperature pyrolysis and oxidation of brominated hydrocarbons, including bromonaphthalene. These processes are relevant in understanding the environmental impact of waste incineration and accidental fires involving materials with brominated hydrocarbons (Evans & Dellinger, 2003), (Evans & Dellinger, 2005).

2. Organic Synthesis

2-Benzyloxy-1-bromonaphthalene is involved in various organic synthesis processes. Wang et al. (2014) demonstrate its use in the electrophilic cyclizations of diaryl-2,3-allenyl ethers, leading to the creation of highly functionalized 2-bromonaphthalenes. This highlights its role in creating complex organic compounds with potential applications in pharmaceuticals and materials science (Wang, Li, Fu, & Ma, 2014).

3. Photoinduced Electron Transfer Reactions

Research by Bouchet et al. (2016) explores the initiation step in the photoinduced electron transfer reaction involving 1-bromonaphthalene. This study contributes to the understanding of electron transfer mechanisms in organic compounds, which can be crucial for developing advanced materials and photovoltaic devices (Bouchet, Pierini, Brunetti, & Argüello, 2016).

4. Potential in Medical Research

While 2-Benzyloxy-1-bromonaphthalene itself is not directly involved in medical applications, its derivatives and related compounds have been studied. For example, Sherekar, Kakade, and Padole (2021) explore the synthesis of derivatives of bromonaphthalene with potential antimicrobial activities, indicating its indirect relevance in medical research (Sherekar, Kakade, & Padole, 2021).

Safety And Hazards

While specific safety and hazard information for 2-Benzyloxy-1-bromonaphthalene is not available, it is generally recommended to handle chemical compounds with care, avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

The future directions for the research and application of 2-Benzyloxy-1-bromonaphthalene could involve further exploration of its biological properties and potential applications in different fields. Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

1-bromo-2-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQRFYFSXMDHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-1-bromonaphthalene

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-naphthol (15.0 g, 67.3 mmol) and K2CO3 (18.6 g, 135 mmol) in DMF (100 mL) was added benzyl bromide (9.6 mL, 81 mmol) and the mixture was stirred at 60° C. for 5 h. After cooling to room temperature, the solvent was evaporated in vacuo and the residue, dissolved in a small amount of CH2Cl2, passed through a thin pad of flash silica. Fractions containing the product were evaporated in vacuo to give an off-white solid. Crystallisation from CH2Cl2/petrol gave the title compound, 1-bromo-2-(phenylmethoxy)naphthalene, as a white crystalline solid (16.0 g, 76%). The mother liquor was concentrated and purified by flash chromatography (petrol/CH2Cl2, 2/1) to give an additional amount of the product (3.7 g, 17%; total yield: 93%). Rf =0.50 (petrol/CH2Cl2, 2/1); mp 104-106° C. (CH2Cl2/petrol); 1H NMR (250 MHz, CDCl3) δ5.35 (s, 2H), 7.32 (d, J=9.0 Hz, 1H), 7.38-7.50 (m, 4H), 7.57-7.66 (m, 2H), 7.79-7.86 (m, 3H), and 8.31 (d, J=8.5 Hz, 1H); 13C NMR (63 MHz, CDCl3) δ71.81, 110.0, 115.6, 124.6, 126.3, 127.2, 127.8, 128.1 (2C), 128.7, 128.9, 130.1, 133.2, 136.7 and 153.0; IR (CHCl3) νmax 1626, 1596, 1502, 1350, and 1268 cm−1; MS (EI+) m/z (rel intensity) 314/312 (25%, M+) and 91 (100); HRMS calcd for C17H13BrO (M+) 312.0150, found 312.0150. Anal. Calcd for C17H13BrO: C, 65.19; H, 4.18; Br, 25.51. Found: C, 64.94; H, 4.12; Br, 25.71.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Karthikeyan, S Sankararaman - Tetrahedron Letters, 2009 - Elsevier
… The same deboronation was observed when 2-benzyloxy-1-bromonaphthalene (9) was reacted with 2-benzyloxy-1-naphthylboronic acid (10) to yield 2-benzyloxynaphthalene (11) and …
Number of citations: 123 www.sciencedirect.com
JN Manda - 2020 - search.proquest.com
The importance of selective methodologies for organic synthesis, catalytic enantioselective methodologies, is that they provide direct access to chiral compounds as single enantiomers. …
Number of citations: 0 search.proquest.com
ER Baral, YR Lee, SH Kim, YJ Wee - Synthesis, 2015 - thieme-connect.com
An efficient and simple synthesis of various functionalized halonaphthalenyl ethers and esters in moderate to good yield was achieved via rhodium(II)-catalyzed reaction of readily …
Number of citations: 15 www.thieme-connect.com
R Doran, R Doran - Asymmetric Synthesis of Bioactive Lactones and the …, 2015 - Springer
Biological systems recognise a pair of enantiomers as different substances and thus each enantiomer will trigger a different response. It is possible that one enantiomer could act …
Number of citations: 2 link.springer.com

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